2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one
Overview
Description
Scientific Research Applications
Enantioselective Synthesis
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one and its derivatives have been utilized in enantioselective synthesis. For instance, a study by Zhang and Kazlauskas (1999) details the preparation of enantiopure indane monomer via enzyme-catalyzed kinetic resolution, demonstrating its potential in creating chiral compounds (Zhang & Kazlauskas, 1999).
Chemical Synthesis and Reactions
Research by Giovannini and Pasquier (2002) explores the cyclialkylation of Arylpentanols to 2,3-Dihydro-1H-indene derivatives, highlighting the compound's role in chemical synthesis processes (Giovannini & Pasquier, 2002).
Catalysis and Organic Chemistry
Takeuchi and Yasue (1993) discuss the use of Rhodium complex-catalyzed desilylative cyclocarbonylation, a route to synthesize 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one derivatives, demonstrating its application in catalytic processes in organic chemistry (Takeuchi & Yasue, 1993).
Polymer Synthesis
The compound's role in polymer synthesis is highlighted by Hu et al. (2022), who describe the synthesis of 2,3-dihydro-1H-inden-1-one derivatives through decarbonylative cycloaddition, indicating its importance in developing new polymeric materials (Hu et al., 2022).
Antibacterial and Antifungal Properties
Research by Shinde et al. (2021) on halo-aryl and heterocyclic tagged 2,3-dihydro-1H-inden-1-one candidates reveals potent antibacterial and antifungal properties, suggesting potential applications in medical and pharmaceutical fields (Shinde et al., 2021).
Stereochemistry and Bonding Studies
Turner et al. (2003) studied the stereochemistry and bonding of 2-(inden-3-yl)phenols and their derivatives, providing insights into the structural and stereochemical aspects of these compounds, crucial for further chemical and material science research (Turner et al., 2003).
properties
IUPAC Name |
2,4,7-trimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSFHZJBTTWXIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC(=C2C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454966 | |
Record name | 2,4,7-trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
89044-50-8 | |
Record name | 2,4,7-trimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.